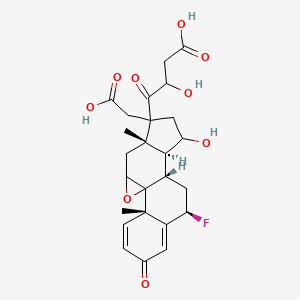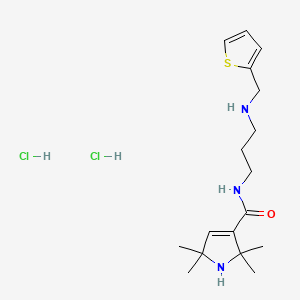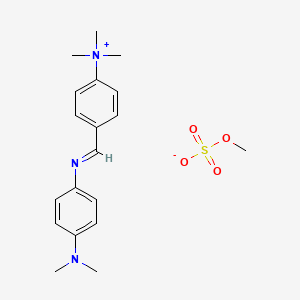
L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)- is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using nitric acid and sulfuric acid under controlled conditions to ensure the selective nitration of the tyrosine molecule . The subsequent step involves the reaction of the nitrated tyrosine with an appropriate oxopropylating agent under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a tyrosinase inhibitor for treating hyperpigmentation disorders.
Industry: Utilized in the development of novel materials and chemical processes
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin synthesis. The nitrophenyl group interacts with the active site of the enzyme, blocking its activity and reducing melanin production. This mechanism is of particular interest in the development of skin-whitening agents and treatments for hyperpigmentation .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrotyrosine: Another nitrated derivative of tyrosine with similar inhibitory effects on tyrosinase.
4-Nitrophenylalanine: A related compound with a nitrophenyl group attached to phenylalanine instead of tyrosine.
Uniqueness
L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)- is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities. Its ability to inhibit tyrosinase with high specificity makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
85975-34-4 |
|---|---|
Fórmula molecular |
C18H18N2O6 |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-[[3-(4-nitrophenyl)-3-oxopropyl]amino]propanoic acid |
InChI |
InChI=1S/C18H18N2O6/c21-15-7-1-12(2-8-15)11-16(18(23)24)19-10-9-17(22)13-3-5-14(6-4-13)20(25)26/h1-8,16,19,21H,9-11H2,(H,23,24)/t16-/m0/s1 |
Clave InChI |
RWNXZZBMBGQJEH-INIZCTEOSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide](/img/structure/B12698724.png)









![[4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]carbamate](/img/structure/B12698782.png)
